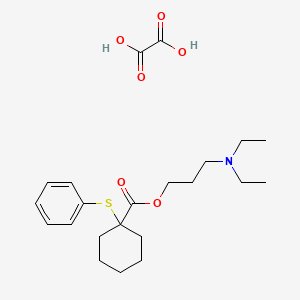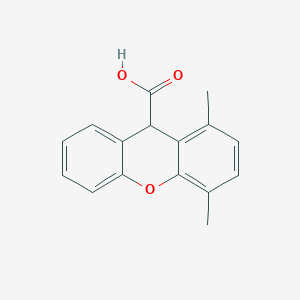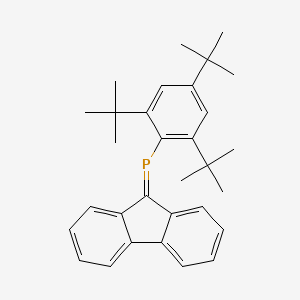
2-Propanone, O-(((3,4,4-trimethyl-1,2-dioxetan-3-yl)methoxy)carbonyl)oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanone, O-(((3,4,4-trimethyl-1,2-dioxetan-3-yl)methoxy)carbonyl)oxime is a complex organic compound with a unique structure that includes a dioxetane ring
Méthodes De Préparation
The synthesis of 2-Propanone, O-(((3,4,4-trimethyl-1,2-dioxetan-3-yl)methoxy)carbonyl)oxime involves multiple steps. One common method includes the reaction of 2-propanone with hydroxylamine to form the oxime, followed by the introduction of the dioxetane moiety through a series of reactions involving appropriate reagents and conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can lead to the formation of simpler compounds.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Propanone, O-(((3,4,4-trimethyl-1,2-dioxetan-3-yl)methoxy)carbonyl)oxime has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: The compound’s unique structure makes it useful in studying biochemical pathways and reactions.
Industry: Used in the production of specialized materials and chemicals.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. The dioxetane ring can undergo chemiluminescent reactions, making it useful in various analytical techniques. The oxime group can participate in nucleophilic addition reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar compounds include:
2-Propanone, 1-(4-hydroxy-3-methoxyphenyl)-: Known for its applications in organic synthesis.
2-Propanone, 1-(4-methoxyphenyl)-: Used in the production of fragrances and flavors.
2-Propanone, 1-methoxy-: Employed in various industrial applications. Compared to these compounds, 2-Propanone, O-(((3,4,4-trimethyl-1,2-dioxetan-3-yl)methoxy)carbonyl)oxime is unique due to its dioxetane ring, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
109123-71-9 |
|---|---|
Formule moléculaire |
C10H17NO5 |
Poids moléculaire |
231.25 g/mol |
Nom IUPAC |
(propan-2-ylideneamino) (3,4,4-trimethyldioxetan-3-yl)methyl carbonate |
InChI |
InChI=1S/C10H17NO5/c1-7(2)11-14-8(12)13-6-10(5)9(3,4)15-16-10/h6H2,1-5H3 |
Clé InChI |
JCSJBESOXHUCDT-UHFFFAOYSA-N |
SMILES canonique |
CC(=NOC(=O)OCC1(C(OO1)(C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Methylpent-3-en-1-yl)oxy]benzaldehyde](/img/structure/B14325547.png)
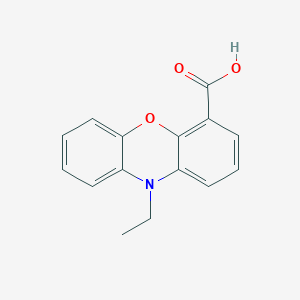

![4-{6-[Methyl(diphenyl)silyl]hexa-1,3,5-triyn-1-yl}morpholine](/img/structure/B14325565.png)
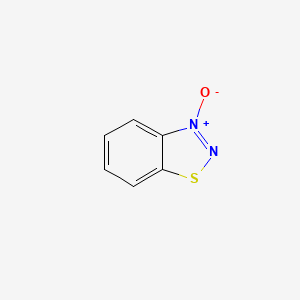
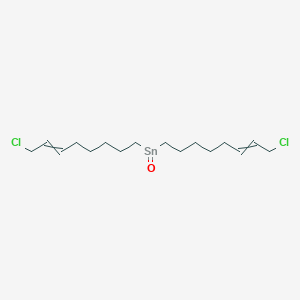
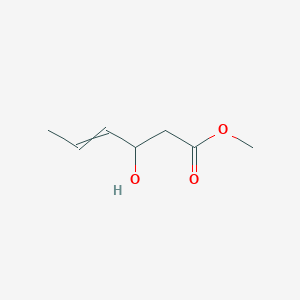
![N-Ethyl-N-methyl-N-[(5-methyl-1H-imidazol-4-yl)methyl]ethanaminium methyl sulfate](/img/structure/B14325581.png)
![{[1-Methyl-2-(methylsulfanyl)-1H-imidazol-5-yl]methylidene}propanedinitrile](/img/structure/B14325582.png)
![7,8-Diethyl-10-nitroso-5,10-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14325591.png)
